molecular formula C13H14N2O2 B2771105 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide CAS No. 289630-31-5

3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide

Cat. No. B2771105
CAS RN: 289630-31-5
M. Wt: 230.267
InChI Key: LTTXLODSULZMKH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide, also known as DMIP, is a synthetic organic compound that has been used in scientific research for many years. It is an isoxazolecarboxamide, a type of amide, and is composed of a methylene group connected to an isoxazole ring, which is then connected to a carboxamide group. DMIP has several interesting properties and applications, including its ability to act as a prodrug, its ability to inhibit the enzyme Monoamine oxidase A (MAO-A), and its ability to interact with certain receptors in the brain.

Scientific Research Applications

Alteration of DNA

One study explored the effects of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, a related compound, on DNA. It was found that this compound, when added to calf thymus DNA, was rapidly hydrolyzed, resulting in minimal incorporation of methyl groups into the DNA. This suggests potential interactions with DNA under specific conditions, which could have implications for understanding DNA alterations in various biological contexts (Mizuno & Decker, 1976).

Synthesis and Biological Evaluation

Another study involved the synthesis of new isoxazole derivatives, including those with structures related to 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide. These compounds were evaluated for their anti-hepatic cancer and antimicrobial activities, demonstrating the potential of such compounds in medicinal chemistry and pharmaceutical applications (Hassan et al., 2019).

Tautomerism Studies

The tautomerism of heteroaromatic compounds, including isoxazoles, has been studied to understand their chemical behavior in different environments. This research is crucial for the development of compounds with specific desired properties, such as stability and reactivity (Boulton & Katritzky, 1961).

Chemoselective Nucleophilic Chemistry

Research on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides, which are structurally related, highlights the importance of chemoselective nucleophilic chemistry in developing insecticidal activities. This indicates the potential of isoxazole derivatives in agricultural applications (Yu et al., 2009).

Antitumor Activity

Isoxazole derivatives have been studied for their antitumor properties. Compounds structurally similar to 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide have shown promising results in this area, highlighting their potential use in cancer treatment (Stevens et al., 1984).

Pharmacokinetics

The pharmacokinetics of related compounds have been studied to understand how they are metabolized and distributed in the body, which is essential for drug development and optimization (Vincent et al., 1984).

properties

IUPAC Name

3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTXLODSULZMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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